molecular formula C27H31N3O3 B5761300 4-(diphenylmethyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

4-(diphenylmethyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

货号 B5761300
分子量: 445.6 g/mol
InChI 键: OLLQWJFPNWKQIT-VFCFBJKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(diphenylmethyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as TDM-1 or ado-trastuzumab emtansine. TDM-1 is a targeted therapy drug used for the treatment of HER2-positive breast cancer. It is a combination of trastuzumab, a monoclonal antibody, and DM1, a cytotoxic agent.

作用机制

TDM-1 targets HER2-positive cancer cells by binding to the HER2 receptor on the surface of the cancer cell. Once TDM-1 is bound to the HER2 receptor, the cancer cell internalizes the drug. The DM1 cytotoxic agent is then released inside the cancer cell, where it disrupts the microtubule network and inhibits cell division. TDM-1 has been shown to be more effective than trastuzumab alone in inhibiting the growth of HER2-positive breast cancer cells.
Biochemical and Physiological Effects:
TDM-1 has been shown to be effective in inhibiting the growth of HER2-positive breast cancer cells. TDM-1 has also been shown to have a lower toxicity profile than other cytotoxic agents used in the treatment of breast cancer. TDM-1 has been shown to be effective in prolonging progression-free survival and overall survival in patients with HER2-positive breast cancer.

实验室实验的优点和局限性

TDM-1 has several advantages for lab experiments. TDM-1 is a targeted therapy drug that specifically targets HER2-positive cancer cells. This makes TDM-1 an ideal drug for studying the effects of HER2-targeted therapies on cancer cells. TDM-1 is also a stable conjugate of trastuzumab and DM1, which makes it easier to handle in the lab. However, TDM-1 is a complex molecule that requires specialized equipment and expertise to synthesize and purify.

未来方向

There are several future directions for TDM-1 research. One area of research is the development of new HER2-targeted therapies that are more effective than TDM-1. Another area of research is the development of new cytotoxic agents that can be conjugated to trastuzumab to create new targeted therapy drugs. Finally, there is a need for more research on the long-term effects of TDM-1 on patients with HER2-positive breast cancer.

合成方法

The synthesis of TDM-1 involves the conjugation of trastuzumab, a monoclonal antibody, and DM1, a cytotoxic agent. Trastuzumab is first modified by attaching a thiol group to the antibody. DM1 is then attached to the thiol group via a linker molecule. The resulting TDM-1 molecule is a stable conjugate of trastuzumab and DM1.

科学研究应用

TDM-1 is used for the treatment of HER2-positive breast cancer. HER2 is a protein that is overexpressed in about 20% of breast cancers. TDM-1 targets HER2-positive cancer cells and delivers the cytotoxic agent DM1 directly to the cancer cells. TDM-1 has been shown to be effective in the treatment of HER2-positive breast cancer, both as a first-line treatment and as a treatment for patients who have already received other HER2-targeted therapies.

属性

IUPAC Name

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-31-24-18-21(19-25(32-2)27(24)33-3)20-28-30-16-14-29(15-17-30)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-20,26H,14-17H2,1-3H3/b28-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLQWJFPNWKQIT-VFCFBJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。